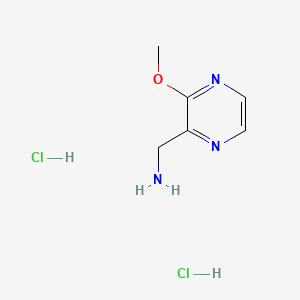
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride include:
(6-Methoxypyrazin-2-yl)methanamine hydrochloride: Similar in structure but with a different position of the methoxy group.
3-Isobutyl-2-methoxypyrazine: A methoxypyrazine with an isobutyl group instead of a methanamine group.
(3-Chloropyrazin-2-yl)methanamine dihydrochloride: Contains a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C6H11Cl2N3O |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
(3-methoxypyrazin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-5(4-7)8-2-3-9-6;;/h2-3H,4,7H2,1H3;2*1H |
InChI Key |
XTFBVCTUBQWHRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















